molecular formula C8H5BrN2OS B6272953 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1179126-73-8

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6272953
CAS No.: 1179126-73-8
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a bromothiophene group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Pyrazole Ring: The brominated thiophene is then reacted with hydrazine and an appropriate aldehyde to form the pyrazole ring.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere conditions.

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-methanol.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromothiophene and pyrazole moieties can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-(5-fluorothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
  • 3-(5-methylthiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, enhancing the compound’s versatility in synthetic applications. Additionally, the combination of the bromothiophene and pyrazole rings imparts unique electronic properties, making it valuable in materials science.

Properties

CAS No.

1179126-73-8

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.